6-Fluoroquinazolin-2-amine 6-Fluoroquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 20028-72-2
VCID: VC3291335
InChI: InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
SMILES: C1=CC2=NC(=NC=C2C=C1F)N
Molecular Formula: C8H6FN3
Molecular Weight: 163.15 g/mol

6-Fluoroquinazolin-2-amine

CAS No.: 20028-72-2

Cat. No.: VC3291335

Molecular Formula: C8H6FN3

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoroquinazolin-2-amine - 20028-72-2

Specification

CAS No. 20028-72-2
Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
IUPAC Name 6-fluoroquinazolin-2-amine
Standard InChI InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Standard InChI Key GYWBVSDGGRQXNQ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NC=C2C=C1F)N
Canonical SMILES C1=CC2=NC(=NC=C2C=C1F)N

Introduction

Chemical Structure and Identity

6-Fluoroquinazolin-2-amine (CAS Registry Number: 20028-72-2) is a heterocyclic compound consisting of a quinazoline core structure with fluorine substitution at position 6 and an amino group at position 2. The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC8H6FN3
Molecular Weight163.15 g/mol
Systematic (IUPAC) Name6-fluoroquinazolin-2-amine
Common Synonyms2-Amino-6-fluoroquinazoline; 6-fluoro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-fluoro-

The molecule consists of a bicyclic structure with nitrogen atoms at positions 1 and 3, with the amino group attached to position 2 and the fluorine atom at position 6 of the benzene ring portion of the quinazoline structure .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Fluoroquinazolin-2-amine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physical and chemical properties of this compound:

PropertyValueNote
Physical StateTypically a solidAt room temperature
Boiling Point373.7±34.0 °CPredicted value
Density1.400±0.06 g/cm³Predicted value
pKa4.79±0.26Predicted value
SolubilityLimited water solubilityGenerally soluble in organic solvents

These properties highlight the stability of the compound and its potential behavior in various chemical environments . The presence of the fluorine atom contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Applications and Research Significance

6-Fluoroquinazolin-2-amine has diverse applications primarily in the pharmaceutical and agrochemical industries:

Pharmaceutical Applications

The compound serves as a key intermediate in medicinal chemistry, particularly in the development of:

  • Enzyme inhibitors with potential anticancer properties

  • Anti-inflammatory agents

  • Compounds targeting various receptor systems

  • Novel therapeutic agents for bacterial and fungal infections

The presence of the fluorine substituent can enhance pharmacokinetic properties of resulting drug candidates, including improved bioavailability and metabolic stability .

Agrochemical Applications

In agricultural chemistry, this compound is utilized as a building block for:

  • Pesticide synthesis

  • Fungicidal agents

  • Agricultural surfactants

  • Plant growth regulators

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 6-Fluoroquinazolin-2-amine finds use in:

  • Polymer chemistry as a monomer for specialized materials

  • Development of chemical reagents and catalysts

  • Research tools for studying biological systems

Structure-Activity Relationships

The structural features of 6-Fluoroquinazolin-2-amine contribute significantly to its utility in various applications:

  • The fluorine atom at the 6-position:

    • Enhances metabolic stability

    • Increases lipophilicity

    • Can form unique hydrogen bonding interactions

    • May alter the electronic properties of the aromatic system

  • The amino group at the 2-position:

    • Provides a reactive site for further functionalization

    • Can participate in hydrogen bonding

    • Contributes to the compound's basic properties

    • Often serves as a key pharmacophore in bioactive molecules

Understanding these structure-activity relationships is crucial for the rational design of new compounds based on this scaffold .

Comparison with Related Compounds

To better understand the unique properties of 6-Fluoroquinazolin-2-amine, it is helpful to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Differences
6-Fluoroquinazolin-2-amine20028-72-2C8H6FN3Base compound
6-Fluoroquinazolin-4-amine1190320-08-1C8H6FN3Amino group at position 4 instead of 2
6-fluoro-4-methylquinazolin-2-amine171003-71-7C9H8FN3Additional methyl group at position 4
7-Fluoroquinazolin-2-amine190274-01-2C8H6FN3Fluorine at position 7 instead of 6

These structural variations can lead to significant differences in biological activity, physicochemical properties, and applications in research and development .

Research Directions and Future Perspectives

Current research involving 6-Fluoroquinazolin-2-amine focuses on several promising areas:

Medicinal Chemistry

Researchers are exploring derivatives of this compound for potential applications in:

  • Targeted cancer therapies

  • Treatment of inflammatory disorders

  • Novel antimicrobial agents

  • Central nervous system therapeutics

Material Science Applications

Ongoing investigations include:

  • Development of functional polymers

  • Creation of specialized coatings

  • Design of molecular sensors

Agricultural Science

Active research areas include:

  • New-generation crop protection agents

  • Environmentally friendly pesticides

  • Plant growth modulators

Analytical Methods

Several analytical methods can be employed for the identification and characterization of 6-Fluoroquinazolin-2-amine:

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Infrared (IR) Spectroscopy: For identification of functional groups

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible Spectroscopy: For determination of absorption characteristics

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): For purity assessment

  • Gas Chromatography (GC): For volatile samples and derivatives

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification

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